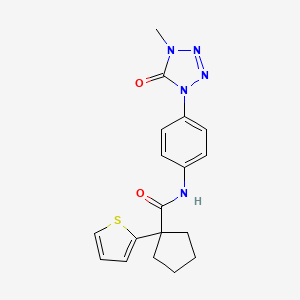

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-22-17(25)23(21-20-22)14-8-6-13(7-9-14)19-16(24)18(10-2-3-11-18)15-5-4-12-26-15/h4-9,12H,2-3,10-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGFVEKKXGCJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a novel compound characterized by its unique structural features, including a tetrazole ring and a cyclopentanecarboxamide moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity allows for diverse interactions with biological targets.

| Feature | Description |

|---|---|

| Tetrazole Ring | Known for diverse biological activities |

| Cyclopentanecarboxamide | Contributes to the compound's reactivity |

| Phenyl Group | Enhances binding affinity to biological targets |

Anti-inflammatory Properties

Research indicates that compounds containing tetrazole rings exhibit significant anti-inflammatory activity. This compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Studies suggest that this compound could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The presence of the thiophene moiety in the structure enhances its antimicrobial properties. Preliminary studies have demonstrated that the compound exhibits activity against a range of bacterial strains, indicating its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

There is emerging evidence supporting the anticancer effects of this compound. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. Further investigation into its mechanism of action is warranted to elucidate how it affects cancer cell proliferation and survival.

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that it interacts with specific enzymes or receptors involved in inflammatory and cancer pathways. The tetrazole ring may facilitate binding to target proteins, leading to modulation of their activity.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in markers of inflammation compared to control groups. This suggests its potential utility in clinical settings for managing chronic inflammatory conditions.

Study 2: Antimicrobial Efficacy

In vitro tests against various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Tetrazole-Containing Derivatives

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ():

These compounds share a tetrazole-like triazole core but differ in substituents. The sulfonyl and difluorophenyl groups enhance electron-withdrawing effects, whereas the target compound’s methyl-tetrazole and thiophene groups provide electron-donating and aromatic properties. The absence of a sulfonyl group in the target compound may reduce metabolic lability .

2.1.2. Cyclopropane/cyclopentane Carboxamides

- 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (85) ():

The cyclopropane ring in compound 85 imposes greater steric strain compared to the cyclopentane in the target compound. This difference may affect solubility and bioavailability, as larger rings like cyclopentane often improve conformational flexibility and membrane permeability .

Spectral and Physicochemical Properties

Pharmacological Potential

While direct data are unavailable, inferences can be drawn:

- Tetrazole vs. Triazole : The target compound’s tetrazole group may offer superior metabolic stability compared to triazole-thiones, which are prone to tautomerization and oxidation .

- Thiophene vs. Fluorophenyl : The thiophene moiety’s electron-rich nature could enhance interactions with hydrophobic enzyme pockets compared to fluorophenyl groups in triazole derivatives .

- Cyclopentane vs. Cyclopropane : The cyclopentane linker may improve pharmacokinetics over cyclopropane derivatives, which often suffer from rapid clearance due to ring strain .

Research Tools and Validation

- Structural Refinement : SHELXL () and Multiwfn () are critical for analyzing crystallographic data and electron density, respectively. These tools would confirm the target compound’s tautomeric state and hydrogen-bonding networks .

- Spectral Confirmation : IR and NMR data (e.g., absence of ν(S-H) at 2500–2600 cm⁻¹) would differentiate the target compound from thiol tautomers, as seen in triazole-thiones .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what yields are typically achieved?

The compound can be synthesized via coupling reactions involving tetrazole-containing intermediates. A common approach is analogous to the "Method A" described in , where acid intermediates (e.g., tetrazole-carboxylic acids) are coupled with amines using activating agents like EDCI/HOBt. For example, coupling 4-methyl-5-oxo-tetrazole-phenylcarboxylic acid with 1-(thiophen-2-yl)cyclopentanamine may yield the target compound. Yields for similar tetrazole derivatives range from 57% to 75% under optimized conditions . Heterogeneous catalysis (e.g., Bleaching Earth Clay in PEG-400 at 70–80°C) can improve efficiency for challenging couplings, as noted in .

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Key for identifying chemical shifts of the tetrazole ring (δ ~8–9 ppm for NH in 1H NMR) and cyclopentane/thiophene protons .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ~450–500 for similar compounds) .

Q. What in vitro assays are suitable for initial biological screening?

Thiazole and tetrazole analogs () are often screened for antimicrobial activity via broth microdilution (MIC assays) or anticancer potential via MTT assays. For example, thiazole derivatives in showed IC₅₀ values <10 µM in cancer cell lines, suggesting similar assays could apply here .

Advanced Research Questions

Q. How can low yields during tetrazole intermediate coupling be addressed?

Low yields (e.g., 6% in ) may arise from steric hindrance or poor solubility. Strategies include:

Q. How do tautomeric forms of the tetrazole ring affect NMR interpretation, and how can this be resolved?

Tetrazoles exhibit 1H- and 2H-tautomerism, causing split peaks in NMR. To resolve:

- Variable Temperature NMR : Cooling to –40°C slows tautomer interconversion, sharpening signals .

- 13C NMR : Distinguishes tautomers via carbonyl carbon shifts (5-oxo vs. 4H-forms) .

Q. What computational approaches predict binding affinity with target enzymes?

- Molecular Docking : Use SMILES notation (e.g., derived from ) to model interactions with enzymes like cyclooxygenase or kinases.

- QSAR Modeling : Compare with analogs in (e.g., ethyl 4-aminobenzoate derivatives) to identify critical substituents for activity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data across studies?

Discrepancies may stem from solvent polarity or crystallization methods. For example:

- Polar Solvents : DMSO enhances solubility of tetrazole derivatives ( ), while aqueous buffers may precipitate the compound.

- Crystallization Conditions : uses hot aqueous acetic acid for recrystallization, which can alter polymorph formation .

Methodological Tables

Q. Table 1: Synthesis Yield Comparison for Tetrazole Derivatives

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| EDCI/HOBt coupling | DMF | 57–75 | |

| Heterogeneous catalysis | Bleaching Earth Clay/PEG-400 | 67–80 |

Q. Table 2: Key NMR Shifts for Structural Features

| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Tetrazole NH | 8.2–9.1 | - |

| Cyclopentane CH₂ | 1.5–2.5 | 25–35 |

| Thiophene CH | 6.8–7.5 | 120–130 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.